molecular formula C21H18ClN5O3S2 B3605837 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B3605837
M. Wt: 488.0 g/mol
InChI Key: CYXZTCRBIMXKID-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole and oxadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties .

Preparation Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methoxybenzoic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.

    Cyclization: Cyclization of 4-chlorobenzohydrazide with thiocarbonyl compounds yields 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride.

    Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves interaction with various molecular targets:

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to its dual thiadiazole and oxadiazole moieties. Similar compounds include:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.

    4-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Exhibits antibacterial properties.

    N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: Used in agrochemical applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-3-27(20-25-24-19(32-20)15-6-4-5-7-16(15)22)17(28)12-31-21-26-23-18(30-21)13-8-10-14(29-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZTCRBIMXKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=CC=C2Cl)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 2
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

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